molecular formula C6H8N2O2 B14509224 2,5-Dimethyl-1,6,3,4-dioxadiazocine CAS No. 63558-83-8

2,5-Dimethyl-1,6,3,4-dioxadiazocine

Cat. No.: B14509224
CAS No.: 63558-83-8
M. Wt: 140.14 g/mol
InChI Key: RVXDLYGAXANRRN-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1,6,3,4-dioxadiazocine is an organic compound characterized by its unique heterocyclic structure It contains two nitrogen atoms and two oxygen atoms within its ring, making it a member of the dioxadiazocine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1,6,3,4-dioxadiazocine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylamine with a suitable diacid chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1,6,3,4-dioxadiazocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,5-Dimethyl-1,6,3,4-dioxadiazocine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1,6,3,4-dioxadiazocine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their function. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its high acidity and use in organic synthesis.

    Dimedone: 5,5-Dimethyl-1,3-cyclohexanedione, used in various chemical reactions.

    Barbituric Acid: 2,4,6-Trioxohexahydropyrimidine, known for its applications in medicinal chemistry.

Uniqueness

2,5-Dimethyl-1,6,3,4-dioxadiazocine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds.

Properties

CAS No.

63558-83-8

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2,5-dimethyl-1,6,3,4-dioxadiazocine

InChI

InChI=1S/C6H8N2O2/c1-5-7-8-6(2)10-4-3-9-5/h3-4H,1-2H3

InChI Key

RVXDLYGAXANRRN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(OC=CO1)C

Origin of Product

United States

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